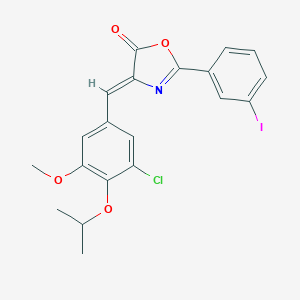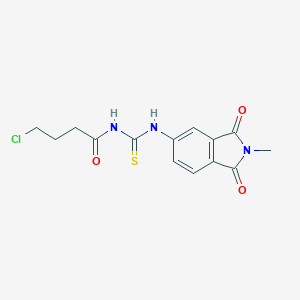
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMI-977 or TLR7 agonist, and it has been shown to have significant effects on the immune system.
作用机制
CMI-977 works by binding to TLR7, which is located on the surface of immune cells such as dendritic cells and macrophages. This binding activates a signaling pathway that leads to the production of pro-inflammatory cytokines and chemokines. These molecules help to recruit immune cells to the site of infection or injury and promote the clearance of pathogens.
Biochemical and Physiological Effects:
CMI-977 has been shown to have several biochemical and physiological effects. It can induce the production of interferon-alpha, which is important for antiviral immunity. It can also activate natural killer cells, which are involved in the destruction of cancer cells. Additionally, CMI-977 has been shown to enhance the activity of dendritic cells, which are important for initiating an immune response.
实验室实验的优点和局限性
One advantage of using CMI-977 in lab experiments is that it is a highly specific TLR7 agonist, which means that its effects can be attributed to TLR7 activation. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, its effects on the immune system can be complex and may vary depending on the experimental conditions.
未来方向
There are several potential future directions for research involving CMI-977. One area of interest is the use of this compound in cancer immunotherapy. It has been shown to enhance the activity of natural killer cells, which could be beneficial in the treatment of certain types of cancer. Additionally, there is interest in using CMI-977 to study the role of TLR7 in autoimmune diseases such as lupus and rheumatoid arthritis. Finally, there is potential for the development of new drugs based on the structure of CMI-977 that could be used to treat a variety of diseases.
合成方法
The synthesis of CMI-977 involves several steps, starting with the reaction of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde with 3-iodoaniline to form an intermediate product. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to yield the final product, CMI-977.
科学研究应用
CMI-977 is primarily used as a research tool to study the immune system. It has been shown to activate Toll-like receptor 7 (TLR7), which is a key component of the innate immune system. TLR7 activation leads to the production of cytokines and chemokines, which are involved in the inflammatory response. This compound has been used to study the role of TLR7 in autoimmune diseases, infectious diseases, and cancer.
属性
分子式 |
C20H17ClINO4 |
|---|---|
分子量 |
497.7 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17ClINO4/c1-11(2)26-18-15(21)7-12(9-17(18)25-3)8-16-20(24)27-19(23-16)13-5-4-6-14(22)10-13/h4-11H,1-3H3/b16-8- |
InChI 键 |
BPURSHDOFBGJGD-PXNMLYILSA-N |
手性 SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4'-(4-Bromophenyl)-4-methyl-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl](phenyl)methanone](/img/structure/B283710.png)
![2-{[3-Bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283711.png)
![3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283712.png)
![3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283713.png)
![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283719.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B283730.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)